molecular formula C14H10ClN3O4 B5751862 2-chloro-5-[(3-nitrobenzoyl)amino]benzamide

2-chloro-5-[(3-nitrobenzoyl)amino]benzamide

Cat. No.: B5751862
M. Wt: 319.70 g/mol
InChI Key: WWCYLZZZIBOEHO-UHFFFAOYSA-N
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Description

2-chloro-5-[(3-nitrobenzoyl)amino]benzamide is an organic compound with a complex structure that includes both chloro and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-[(3-nitrobenzoyl)amino]benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-[(3-nitrobenzoyl)amino]benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

Major Products

    Reduction: The major product is 2-chloro-5-[(3-aminobenzoyl)amino]benzamide.

    Substitution: The products depend on the nucleophile used, resulting in various substituted benzamides.

Scientific Research Applications

2-chloro-5-[(3-nitrobenzoyl)amino]benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-5-[(3-nitrobenzoyl)amino]benzamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors that are involved in inflammatory and cancer pathways.

    Pathways Involved: The compound may inhibit key enzymes or block receptor sites, leading to reduced inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-nitrobenzoic acid
  • 3-nitrobenzoyl chloride
  • 2-chloro-5-[(3-aminobenzoyl)amino]benzamide

Uniqueness

2-chloro-5-[(3-nitrobenzoyl)amino]benzamide is unique due to its specific combination of chloro and nitro groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-5-[(3-nitrobenzoyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O4/c15-12-5-4-9(7-11(12)13(16)19)17-14(20)8-2-1-3-10(6-8)18(21)22/h1-7H,(H2,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCYLZZZIBOEHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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